molecular formula C8H7F3O3S B6328216 Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% CAS No. 126956-20-5

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97%

Cat. No. B6328216
CAS RN: 126956-20-5
M. Wt: 240.20 g/mol
InChI Key: ZTGOYHRJJWMSED-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% (M3T2H2TP) is a synthetic organic compound and a derivative of 2-thienylpropanoic acid. It is a colorless liquid with a molecular weight of 205.24 g/mol. M3T2H2TP has found a wide range of applications in the fields of biochemistry, pharmacology and analytical chemistry.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% is used in scientific research as a reagent for the synthesis of various compounds, such as inhibitors of the enzyme acetylcholinesterase. It is also used in the synthesis of drugs, such as the anticonvulsant zonisamide, and in the synthesis of other compounds, such as the anti-inflammatory drug naproxen.

Mechanism of Action

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% acts as a reagent in the synthesis of compounds. It acts as a nucleophile, attacking electrophilic centers in the substrate molecules and forming a covalent bond.
Biochemical and Physiological Effects
Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and the reaction conditions are mild and do not require the use of hazardous solvents. However, it is limited by its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% could focus on developing new synthetic methods for its production, as well as investigating its potential applications in the synthesis of other compounds. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted on ways to increase its solubility in water to make it more useful in laboratory experiments.

Synthesis Methods

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% can be synthesized through the reaction of 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoic acid and methyl iodide. The reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 40-50°C for 5-6 hours. The product is then purified by recrystallization from ethanol.

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-14-6(12)7(13,8(9,10)11)5-3-2-4-15-5/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGOYHRJJWMSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CS1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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